molecular formula C18H23NO4 B1189827 Ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B1189827
M. Wt: 317.4g/mol
InChI Key: GCFJEMAEXQXJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957091B2

Procedure details

In a round-bottomed flask equipped with a condenser, N-hexylaniline (355 mg, 2 mmol) is added to a solution of methanetricarboxylic acid triethyl ester (1.35 ml, 6.4 mmol). The resulting reaction mixture is placed in a CEM Discovery microwave oven and irradiated in the open round-bottomed flask, and then the ethanol formed is distilled off (the parameters are the following: power=250 W, temperature=225° C., execution time=5 min, hold time=15 min).
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:14]([O:16][C:17]([CH:19]([C:25](OCC)=[O:26])[C:20](OCC)=[O:21])=[O:18])[CH3:15]>C(O)C>[CH2:1]([N:7]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:25]([OH:26])=[C:19]([C:17]([O:16][CH2:14][CH3:15])=[O:18])[C:20]1=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
355 mg
Type
reactant
Smiles
C(CCCCC)NC1=CC=CC=C1
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottomed flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
irradiated in the open round-bottomed flask
DISTILLATION
Type
DISTILLATION
Details
is distilled off (the parameters
CUSTOM
Type
CUSTOM
Details
power=250 W, temperature=225° C., execution time=5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
time=15 min
Duration
15 min

Outcomes

Product
Name
Type
Smiles
C(CCCCC)N1C(C(=C(C2=CC=CC=C12)O)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.